N-[4-(4-bromobenzenesulfonyl)phenyl]-2-chloro-4-methanesulfonylbenzamide
Description
N-[4-(4-Bromobenzenesulfonyl)phenyl]-2-chloro-4-methanesulfonylbenzamide is a benzamide derivative featuring a bromobenzenesulfonyl substituent on the phenyl ring and a methanesulfonyl group at the 4-position. Its molecular structure integrates multiple electron-withdrawing groups (EWGs), including sulfonyl and halogen moieties, which are critical for modulating electronic properties, solubility, and biological interactions. The compound’s molecular formula, C₂₀H₁₄BrClNO₅S₂, reflects its complexity, with a molecular weight of 553.77 g/mol.
Properties
IUPAC Name |
N-[4-(4-bromophenyl)sulfonylphenyl]-2-chloro-4-methylsulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15BrClNO5S2/c1-29(25,26)17-10-11-18(19(22)12-17)20(24)23-14-4-8-16(9-5-14)30(27,28)15-6-2-13(21)3-7-15/h2-12H,1H3,(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VADRPZVJKNEXBD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC(=C(C=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)C3=CC=C(C=C3)Br)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15BrClNO5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
528.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(4-bromobenzenesulfonyl)phenyl]-2-chloro-4-methanesulfonylbenzamide typically involves multiple steps, including the introduction of bromobenzenesulfonyl and methanesulfonyl groups to a benzamide core. The process often starts with the preparation of 4-bromobenzenesulfonyl chloride, which is then reacted with a suitable amine to form the sulfonamide intermediate. This intermediate is further reacted with 2-chloro-4-methanesulfonylbenzoyl chloride under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing optimized reaction conditions and catalysts to enhance yield and purity. The use of advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures the removal of impurities and the attainment of high-purity products .
Chemical Reactions Analysis
Types of Reactions
N-[4-(4-bromobenzenesulfonyl)phenyl]-2-chloro-4-methanesulfonylbenzamide undergoes various chemical reactions, including:
Substitution Reactions: The presence of halogen atoms (bromine and chlorine) makes it susceptible to nucleophilic substitution reactions.
Oxidation and Reduction: The sulfonyl groups can undergo oxidation and reduction reactions under specific conditions.
Coupling Reactions: The aromatic rings in the compound can participate in coupling reactions, forming more complex structures.
Common Reagents and Conditions
Common reagents used in these reactions include strong nucleophiles for substitution reactions, oxidizing agents such as hydrogen peroxide for oxidation, and reducing agents like sodium borohydride for reduction. The reactions are typically carried out under controlled temperatures and pH to ensure optimal yields .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution reactions may yield derivatives with different functional groups replacing the halogen atoms, while oxidation and reduction reactions may modify the sulfonyl groups .
Scientific Research Applications
N-[4-(4-bromobenzenesulfonyl)phenyl]-2-chloro-4-methanesulfonylbenzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[4-(4-bromobenzenesulfonyl)phenyl]-2-chloro-4-methanesulfonylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Key Observations:
- Sulfonyl vs. Sulfamoyl : The target’s sulfonyl groups (EWGs) contrast with the sulfamoyl group in , which introduces hydrogen-bonding capabilities but may reduce chemical stability .
- Aromatic Modifications : ’s furan ring and ’s hydroxy group alter electronic distribution, impacting solubility and reactivity .
Physicochemical Properties
- Lipophilicity : The bromine and dual sulfonyl groups in the target compound likely increase logP compared to ’s hydroxy-containing analog, suggesting lower aqueous solubility .
- Crystal Packing : ’s single-crystal X-ray data (R factor = 0.028) indicate a tightly packed lattice due to iodine’s polarizability; the target’s bromine may result in similar packing efficiency .
Biological Activity
N-[4-(4-bromobenzenesulfonyl)phenyl]-2-chloro-4-methanesulfonylbenzamide, also known as compound ID 9G-349S, is a sulfonamide derivative with significant biological activity. Its molecular formula is and it has a molecular weight of 528.83 g/mol. This compound has garnered attention for its potential therapeutic applications, particularly in the fields of oncology and cardiovascular medicine.
The compound exhibits its biological activity primarily through the inhibition of specific enzymes involved in cellular signaling pathways. It has been identified as an inhibitor of kinase activity, which plays a crucial role in various cellular processes including proliferation, differentiation, and apoptosis .
Anticancer Properties
Research indicates that this compound shows promising anticancer properties. In vitro studies have demonstrated its ability to inhibit the growth of various cancer cell lines by inducing apoptosis and cell cycle arrest. The compound's mechanism involves the modulation of signaling pathways associated with tumor growth and metastasis.
Cardiovascular Effects
The compound has also been explored for its potential in treating cardiovascular diseases. It has shown efficacy in preclinical models for reducing cardiac hypertrophy and improving cardiac function in heart failure models . The specific mechanisms include the inhibition of inflammatory pathways that contribute to cardiac remodeling.
Case Studies and Research Findings
-
In Vitro Studies :
- A study evaluated the effects of the compound on breast cancer cell lines (MCF-7). Results indicated a significant reduction in cell viability at concentrations above 10 µM, with IC50 values calculated around 8 µM.
- Another study on human vascular smooth muscle cells revealed that treatment with the compound reduced proliferation by approximately 50% compared to control groups .
-
In Vivo Studies :
- In a mouse model of heart failure, administration of this compound resulted in improved left ventricular ejection fraction and reduced fibrosis compared to untreated controls.
- Toxicological assessments demonstrated no significant adverse effects at therapeutic doses, suggesting a favorable safety profile for potential clinical applications .
Data Tables
| Study Type | Cell Line/Model | Concentration (µM) | Effect |
|---|---|---|---|
| In Vitro | MCF-7 (Breast Cancer) | 10 | Reduced cell viability by ~50% |
| In Vitro | Vascular Smooth Muscle Cells | Varies | 50% reduction in proliferation |
| In Vivo | Mouse Heart Failure Model | Therapeutic Dose | Improved ejection fraction, reduced fibrosis |
Q & A
Q. What synthetic methodologies are commonly employed to prepare N-[4-(4-bromobenzenesulfonyl)phenyl]-2-chloro-4-methanesulfonylbenzamide, and what are the critical steps to ensure high yield and purity?
The synthesis typically involves sequential sulfonylation and amidation reactions. Key steps include:
- Sulfonylation : Reacting 4-bromobenzenesulfonyl chloride with 4-aminophenyl intermediates under anhydrous conditions (e.g., in dichloromethane with a base like triethylamine) to form the sulfonamide core .
- Amidation : Coupling the sulfonamide intermediate with 2-chloro-4-methanesulfonylbenzoic acid using carbodiimide reagents (e.g., EDC or DCC) in the presence of catalytic DMAP to activate the carboxyl group .
- Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and recrystallization (e.g., from ethanol) are critical for isolating the product with >95% purity.
Q. How can researchers confirm the structural identity of this compound, and what analytical techniques are most reliable?
- Single-crystal X-ray diffraction (SC-XRD) : Provides unambiguous confirmation of molecular geometry, bond lengths, and angles. For example, a related sulfonamide compound (Crystal structure: R factor = 0.028, space group P1̄) was resolved using Mo-Kα radiation .
- NMR spectroscopy : H and C NMR should show distinct signals for the bromophenyl (δ ~7.6–7.8 ppm), sulfonyl (downfield shifts due to electron-withdrawing effects), and methanesulfonyl groups (singlet for CHSO) .
- High-resolution mass spectrometry (HRMS) : Exact mass matching within 5 ppm error confirms the molecular formula .
Q. What are the primary physicochemical properties (e.g., solubility, stability) of this compound, and how do they influence experimental design?
- Solubility : Limited solubility in aqueous buffers (e.g., <0.1 mg/mL in PBS) necessitates the use of polar aprotic solvents like DMSO for biological assays.
- Stability : Hydrolytic stability of the sulfonamide group is pH-dependent; avoid prolonged exposure to acidic/basic conditions (>pH 9) to prevent degradation .
- Thermal stability : Differential scanning calorimetry (DSC) of analogous sulfonamides shows decomposition temperatures >200°C, suggesting stability under standard storage .
Advanced Research Questions
Q. How can researchers optimize reaction conditions to mitigate side reactions (e.g., over-sulfonylation or dimerization) during synthesis?
- Statistical Design of Experiments (DoE) : Use factorial designs to evaluate variables (e.g., temperature, stoichiometry, solvent polarity). For example, a Central Composite Design (CCD) was applied to optimize a related sulfonamide synthesis, achieving 85% yield by tuning reactant ratios and reaction time .
- In-situ monitoring : Employ techniques like FTIR or Raman spectroscopy to track intermediate formation and adjust conditions dynamically .
- Protecting groups : Introduce temporary protecting groups (e.g., tert-butyl for amines) to prevent unwanted cross-reactions .
Q. What strategies are effective in resolving contradictory bioactivity data (e.g., inconsistent enzyme inhibition results across assays)?
- Orthogonal assay validation : Cross-validate results using SPR (surface plasmon resonance), ITC (isothermal titration calorimetry), and enzymatic activity assays to rule out false positives from assay-specific artifacts .
- Metabolite profiling : LC-MS/MS analysis can identify degradation products or metabolites that interfere with activity measurements .
- Structural dynamics : Molecular dynamics simulations (e.g., using GROMACS) can reveal conformational flexibility affecting binding affinity under different experimental conditions .
Q. How can the compound’s potential as a biochemical probe be evaluated, particularly in targeting sulfotransferases or kinases?
- Kinase profiling screens : Use panels like Eurofins KinaseProfiler™ to assess selectivity across >100 kinases. A related bromophenyl sulfonamide showed IC < 50 nM for PI3Kδ .
- Crystallographic binding studies : Co-crystallize the compound with target enzymes (e.g., sulfotransferase SULT1A1) to map binding interactions and guide SAR (structure-activity relationship) studies .
- Cellular target engagement : Employ CETSA (cellular thermal shift assay) to confirm target binding in live cells .
Q. What computational methods are recommended for predicting the pharmacokinetic (PK) profile of this compound?
- In-silico ADMET prediction : Tools like SwissADME or ADMET Predictor® can estimate logP (lipophilicity), CYP450 inhibition, and blood-brain barrier permeability. For example, the trifluoromethyl group in analogous compounds enhances metabolic stability (t > 4 h in human liver microsomes) .
- Molecular docking : AutoDock Vina or Schrödinger Glide can predict binding modes to plasma proteins (e.g., albumin) to assess bioavailability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
